Imidazopyridin-2-ON
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3N3O |
|---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H3N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |
InChI Key |
JXXWJMUPNZDILL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)N=C2N=C1 |
Synonyms |
imidazo(4,5-b)pyridin-2-one |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazopyridin 2 on and Its Analogues
Classical and Conventional Synthetic Routes
Conventional methods for constructing the imidazopyridin-2-one core often rely on cyclocondensation reactions, the use of 2-aminopyridines as key starting materials, and multi-component reactions.
Cyclocondensation reactions are a cornerstone for the synthesis of imidazopyridine derivatives. A prevalent method involves the reaction of 2-aminopyridines with α-haloketones or equivalent α,β-unsaturated carbonyl compounds. researchgate.netacs.orgacs.org This approach, often referred to as the Tschitschibabin (or Chichibabin) reaction, traditionally involved heating 2-aminopyridine (B139424) with a reactive carbonyl compound like bromoacetaldehyde (B98955) in a sealed tube at high temperatures (150-200°C). bio-conferences.orge3s-conferences.org While effective, this method often resulted in modest yields. Subsequent refinements, such as the inclusion of a base like sodium hydrogen carbonate, allowed the reaction to proceed under milder conditions with improved efficiency. bio-conferences.orge3s-conferences.org
Another common cyclocondensation strategy utilizes the reaction between 2-aminopyridines and 1,3-dicarbonyl compounds. rsc.org These reactions provide a direct pathway to the fused heterocyclic system. For instance, the condensation of 2-aminopyridines with β-keto esters or 1,3-diones can be mediated by reagents like carbon tetrabromide under metal-free conditions to yield substituted imidazo[1,2-a]pyridines. organic-chemistry.org
The following table summarizes representative cyclocondensation reactions for imidazopyridine synthesis.
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Aminopyridine, α-Haloketone | Heat (150-200°C) | Imidazo[1,2-a]pyridine (B132010) | bio-conferences.orge3s-conferences.org |
| 2-Aminopyridine, α-Haloketone | NaHCO₃ | Imidazo[1,2-a]pyridine | bio-conferences.orge3s-conferences.org |
| 2-Aminopyridines, β-Keto esters/1,3-Diones | CBr₄ | Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, Aryl Methyl Ketones | I₂, Aqueous media | 2-Arylimidazo[1,2-a]pyridines | acs.orgresearchgate.net |
2-Aminopyridines are fundamental building blocks for the synthesis of the imidazopyridine scaffold. e3s-conferences.org A variety of synthetic transformations begin with this versatile starting material. One of the most classic and widely used methods is the reaction of 2-aminopyridines with α-halocarbonyl compounds. rsc.org A notable example is the reaction with α-bromo/chloroketones, which can proceed efficiently without a catalyst or solvent at a moderate temperature of 60°C. bio-conferences.org The key step in this reaction is the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine. bio-conferences.org
Beyond α-halocarbonyls, 2-aminopyridines can be reacted with a range of other partners. For example, their reaction with nitroolefins provides a route to 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Another approach involves the direct annulation of 2-aminopyridine with starting materials like acetophenone, ethylbenzene, styrene, or phenylacetylene (B144264) to produce C2-arylated imidazo[1,2-a]pyridines. researchgate.net
The following table highlights various reactions starting from 2-aminopyridines.
| 2-Aminopyridine Derivative | Reactant | Conditions | Product | Reference |
| 2-Aminopyridine | α-Bromo/chloroketone | 60°C, catalyst-free, solvent-free | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | Nitroolefin | - | 3-Unsubstituted imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | Acetophenone | - | C2-Arylated imidazo[1,2-a]pyridine | researchgate.net |
| 2-Aminopyridine | Phenylacetylene | - | C2-Arylated imidazo[1,2-a]pyridine | researchgate.net |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like imidazopyridine derivatives in a single step. rsc.org The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for synthesizing imidazo[1,2-a]pyridines. rsc.orgacs.orgsciforum.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. bio-conferences.orgrsc.orgacs.org While often performed under metal catalysis, metal-free versions have been developed using catalysts like perchloric acid, hydrochloric acid, or trifluoroacetic acid. acs.orgnih.gov
The GBB reaction is highly versatile, allowing for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying the three core components. rsc.orgacs.orgresearchgate.net For instance, using trimethylsilylcyanide (TMSCN) in place of an isocyanide, in a reaction with 2-aminopyridine and an aldehyde under microwave irradiation with a scandium triflate catalyst, yields 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Another variation involves a three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org
The table below showcases examples of MCRs for imidazopyridine synthesis.
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ or TsOH | Imidazo[1,2-a]pyridin-3-amine | researchgate.net |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Perchloric acid or Hydrochloric acid | 2,3-Disubstituted imidazo[1,2-a]pyridine | acs.org |
| MCR | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper catalyst | Imidazo[1,2-a]pyridine derivative | bio-conferences.org |
Reactions Involving 2-Aminopyridines as Starting Materials
Advanced and Sustainable Synthesis Approaches
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus. This includes the use of metal catalysts to facilitate novel bond formations and the exploration of metal-free and organocatalytic systems to reduce environmental impact.
Transition-metal catalysis has become an indispensable tool for the synthesis of imidazopyridin-2-one and its analogues, enabling reactions that are often difficult to achieve through classical methods. nih.gov Palladium and copper are among the most widely used metals in this context. beilstein-journals.orgtandfonline.com
Palladium-Catalyzed Syntheses: Palladium catalysts are particularly effective for cross-coupling reactions to form C-C and C-N bonds. beilstein-journals.org For instance, a tandem chemo- and regioselective palladium-catalyzed amination sequence starting from 3-iodo-2-chloropyridines has been used to synthesize non-symmetric 1,3-substituted imidazopyridin-2-ones. nih.gov Another one-pot strategy involves a Buchwald-Hartwig amination followed by an intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamates. nih.gov Furthermore, palladium-catalyzed aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines provides a route to carboxamide derivatives. mdpi.com Palladium-catalyzed reactions between imidazo[1,2-a]pyridine derivatives and various bromo-substituted compounds under microwave irradiation have also been reported to produce hybrid molecules in good to excellent yields. researchgate.net
Copper-Catalyzed Syntheses: Copper catalysts are frequently employed in a variety of synthetic transformations leading to imidazopyridines. beilstein-journals.orgresearchgate.net Copper-catalyzed, three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes are a common strategy. beilstein-journals.orgbeilstein-journals.org Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines also affords imidazo[1,2-a]pyridines. organic-chemistry.org Another notable copper-catalyzed reaction is the one-pot synthesis from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.orgorganic-chemistry.org This method is environmentally friendly and proceeds under relatively mild conditions. organic-chemistry.org Additionally, copper(II)-mediated aerobic synthesis via a cascade aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines has been developed. acs.org
The following table summarizes selected metal-catalyzed reactions.
| Metal Catalyst | Reactants | Reaction Type | Product | Reference |
| Palladium | 3-Iodo-2-chloropyridines | Tandem Amination | 1,3-Substituted imidazopyridin-2-ones | nih.gov |
| Palladium | tert-Butyl (2-chloropyridin-3-yl)carbamates | Buchwald-Hartwig Amination/Amidation | Imidazo[4,5-b]pyridin-2-one framework | nih.gov |
| Copper(I) | 2-Aminopyridines, Acetophenones | Aerobic Oxidative Synthesis | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Copper(I) | Aminopyridines, Nitroolefins | One-pot Aerobic Oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Copper(II) | Benzaldehydes, 2-Aminopyridines, Propiolates | Cascade Aminomethylation/Cycloisomerization | Functionalized imidazo[1,2-a]pyridines | acs.org |
The development of metal-free and organocatalytic synthetic routes is driven by the need for more sustainable and environmentally benign chemical processes. rsc.orgconnectjournals.com These methods avoid the use of potentially toxic and expensive heavy metals.
An efficient, mild, and transition-metal-free C-H amidation strategy has been reported for the synthesis of non-symmetric 1,3-substituted imidazo[4,5-b]pyridin-2-ones. nih.govrsc.org This approach offers good yields and a broad functional group tolerance. nih.govrsc.org Catalyst-free methods are also gaining prominence. For example, the condensation of 2-aminopyridines with α-bromoketones can be achieved under microwave irradiation in the absence of any catalyst, often using green solvents like water. researchgate.net Similarly, a grindstone procedure at room temperature provides a solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones. researchgate.net
Organocatalysis, the use of small organic molecules to catalyze reactions, has also been successfully applied to imidazopyridine synthesis. A dual organocatalytic system using flavin and iodine has been shown to facilitate the aerobic oxidative C-N bond formation to produce imidazo[1,2-a]pyridines. acs.org This system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. researchgate.netacs.org Saccharin has been reported as an effective organocatalyst for a three-component Ugi condensation reaction to synthesize imidazo[1,2-a]pyridine derivatives. ajgreenchem.com
The table below provides examples of metal-free and organocatalytic synthetic methods.
| Method Type | Reactants | Catalyst/Conditions | Product | Reference |
| Metal-Free C-H Amidation | N-Pyridyl-N-hydroxylamine intermediates | Mild, transition-metal-free | Imidazo[4,5-b]pyridin-2-ones | nih.govrsc.org |
| Catalyst-Free | 2-Aminopyridines, α-Bromoketones | Microwave irradiation, water | Imidazo[1,2-a]pyridines | researchgate.net |
| Catalyst-Free | 2-Aminonicotinic acid, Chloroacetaldehyde (B151913) | Microwave irradiation, water | Imidazo[1,2-a]pyridine derivatives | connectjournals.com |
| Organocatalysis | Aminopyridines, Ketones | Flavin, Iodine, Aerobic oxidation | Imidazo[1,2-a]pyridines | acs.org |
| Organocatalysis | 2-Aminopyridine, Benzaldehyde (B42025) derivatives | Saccharin (Ugi condensation) | Imidazo[1,2-a]pyridine derivatives | ajgreenchem.com |
Microwave-Assisted Synthesis of Imidazopyridin-2-ON Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including imidazopyridin-2-one derivatives. This technique significantly reduces reaction times compared to conventional heating methods, often from hours to minutes.
One-pot, three-component reactions are particularly amenable to microwave irradiation. For instance, the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been achieved by reacting arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave conditions. rsc.org This metal-free approach offers good to very good yields and avoids the formation of harmful by-products. rsc.org Another efficient protocol involves the condensation of 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium, assisted by microwaves, to construct 3-carbaldehyde substituted compounds.
A catalyst-free, green synthesis of imidazo[1,2-a]pyridine derivatives has been reported using substituted 2-aminonicotinic acid and chloroacetaldehyde in water under microwave irradiation, achieving excellent yields of 92–95% within 30 minutes. mdpi.com This method is noted for its environmental benefits, avoiding toxic catalysts and hazardous solvents. mdpi.com Similarly, the condensation of 2-aminopyridine with phenacyl bromide derivatives has been accomplished in as little as 60 seconds under microwave irradiation, with yields ranging from 24% to 99%. acs.org
The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of 2-aminopyridine, an aldehyde, and an isonitrile, is another key reaction that benefits from microwave assistance. For example, using scandium triflate as a catalyst in a dichloromethane/methanol solvent system, the reaction can be completed in one hour at 120°C under microwave heating to produce the desired imidazopyridine products in good to excellent yields (48–86%). researchgate.netx-mol.net Montmorillonite K-10 clay has also been used as a solid catalyst in a one-pot, microwave-assisted synthesis of functionalized imidazo[1,2-a]pyridines, with reactions completed in 30 minutes. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|---|---|
| 2-Aminopyridines, Arylglyoxals, Cyclic 1,3-dicarbonyls | I₂ | - | Microwave | 2,3-Disubstituted imidazo[1,2-a]pyridines | Good to Very Good | Short | rsc.org |
| Substituted 2-aminonicotinic acid, Chloroacetaldehyde | None (catalyst-free) | Water | Microwave | Imidazo[1,2-a]pyridine derivatives | 92-95 | 30 min | mdpi.com |
| 2-Aminopyridine, Phenacyl bromides | NaHCO₃ | Methanol | Microwave | 2-Substituted imidazo[1,2-a]pyridines | up to 99 | 1 min | acs.org |
| 2-Aminopyridines, Aldehydes, Isocyanides | Sc(OTf)₃ | DCM/MeOH | 120°C, Microwave | 2,3-Disubstituted imidazo[1,2-a]pyridines | 48-86 | 1 h | researchgate.net |
| 2-Aminopyridine derivatives, 2-Chlorobenzaldehyde, Isocyanide | Montmorillonite K-10 | 1,4-Dioxane | 100°C, 150W, Microwave | Functionalized imidazo[1,2-a]pyridines | - | 30 min | researchgate.net |
Green Chemistry Principles in this compound Synthesis (e.g., Aqueous Media, "On-Water" Platforms)
The principles of green chemistry are increasingly being applied to the synthesis of imidazopyridin-2-one derivatives to minimize environmental impact. A key aspect of this is the replacement of toxic organic solvents with benign alternatives like water.
Syntheses have been successfully performed in aqueous media, sometimes enhanced by surfactants to overcome the poor solubility of organic reactants. chim.itacs.org For example, an environmentally sustainable synthesis of 2-arylimidazo[1,2-a]pyridines involves the iodine-catalyzed condensation of aryl methyl ketones with 2-aminopyridines in water. chim.itacs.org While some of these reactions proceed efficiently "on water" (in the absence of any organic solvent), the addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS) has been shown to improve substrate scope and yields. chim.itacs.org This micellar catalysis approach has been successfully applied to the gram-scale synthesis of the drug zolimidine. acs.org
Another green approach utilizes a Cu(II)–ascorbate catalyzed domino A³-coupling reaction in aqueous micellar media with SDS. nih.govresearchgate.net This method involves the reaction of 2-aminopyridines, aldehydes, and alkynes to afford a variety of imidazo[1,2-a]pyridines in good yields. nih.govresearchgate.net The catalyst is generated in situ, and the aqueous phase containing the surfactant can be reused, adding to the sustainability of the process. researchgate.net
Ultrasound-assisted synthesis in water is another metal-free, green protocol. The use of a KI/tert-butyl hydroperoxide catalytic system for the C-H functionalization of ketones to produce imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles showcases this approach. organic-chemistry.org The reaction proceeds under mild conditions without the need for a base. organic-chemistry.org
Table 2: Green Chemistry Approaches to this compound Synthesis
| Reaction Type | Catalyst/Promoter | Medium | Key Features | Reference |
|---|---|---|---|---|
| Condensation | Iodine | Aqueous media / "On-water" | Environmentally sustainable, inexpensive catalyst. chim.itacs.org | chim.itacs.org |
| Condensation | Iodine / SDS | Aqueous micellar media | Enhanced substrate scope and yield. chim.itacs.org | chim.itacs.org |
| Domino A³-coupling | Cu(II)–ascorbate / SDS | Aqueous micellar media | Inexpensive catalyst, reusable aqueous phase. nih.govresearchgate.net | nih.govresearchgate.net |
| C-H Functionalization | KI / t-BuOOH | Water with Ultrasound | Metal-free, mild conditions, no base required. organic-chemistry.org | organic-chemistry.org |
Derivatization Strategies and Functionalization of this compound
The derivatization of the imidazopyridin-2-one core is crucial for developing new analogues with potentially enhanced biological activities. nih.gov Strategies often focus on the introduction of functional groups at various positions of the fused ring system. nih.gov
Site-Selective C-H Functionalization Approaches
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine skeleton. ijcce.ac.irmdpi.com This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and susceptible to electrophilic substitution.
Visible light-induced C-H functionalization has gained significant traction as a mild and efficient method. For example, the C3-formylation of imidazo[1,2-a]pyridines can be achieved using rose bengal as a photocatalyst with tetramethylethylenediamine (TMEDA) as the formyl source, providing products in high yields (81-95%). Similarly, visible light has been employed for C3-cyanomethylation with bromoacetonitrile, and for C3-amination with azoles using an acridinium (B8443388) photosensitizer and a cobaloxime catalyst.
Lewis or Brønsted acid-catalyzed Friedel-Crafts reactions are another effective strategy for C3-functionalization. ijcce.ac.ir Aldehydes and hemiacetals are common electrophiles in these reactions. ijcce.ac.ir For instance, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ allows for the C3-alkylation of imidazo[1,2-a]pyridines. ijcce.ac.ir
Introduction of Diverse Chemical Groups (e.g., Pyrimidine Ring, N-Acylhydrazone, Triazole, Biphenyl)
A wide array of chemical moieties has been introduced onto the imidazopyridin-2-one scaffold to create diverse chemical libraries.
Pyrimidine Ring: Pyrimidine-containing derivatives have been synthesized via palladium-catalyzed Suzuki coupling reactions.
N-Acylhydrazone: The N-acylhydrazone (NAH) functionality, known for its wide range of biological activities, can be introduced to the imidazo[1,2-a]pyridine core. This is typically achieved by first synthesizing an aldehyde intermediate via a Vilsmeier-Haack reaction, followed by condensation with a corresponding aryl hydrazide. organic-chemistry.org
Triazole: Triazole-containing imidazopyridine derivatives have been prepared through several routes. One method involves the cyclization of thiosemicarbazone derivatives, which are obtained from the condensation of 3-carbaldehyde-imidazopyridines with thiosemicarbazide. Another approach is the one-pot synthesis of imidazo[1,2-a]pyridine-1,2,3-triazoles via a Groebke–Blackburn–Bienaymé reaction followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), assisted by microwave irradiation.
Biphenyl (B1667301): The biphenyl moiety has been incorporated into imidazopyridine derivatives, with some showing potential as acetylcholinesterase (AChE) inhibitors. The synthesis can be accomplished through a Suzuki cross-coupling reaction to attach the biphenyl group. researchgate.netx-mol.net The Greobke-Blackburn-Bienaymé (GBB) multicomponent reaction has also been utilized to generate diverse biphenyl-linked fused imidazoles, including imidazopyridines.
Stereoselective Synthesis of this compound Analogues
The development of stereoselective methods for the synthesis of chiral imidazopyridin-2-one analogues is an area of growing interest, as the stereochemistry of a molecule can significantly impact its biological activity. While this area is still developing for the imidazopyridin-2-one core specifically, recent advances in the synthesis of related chiral imidazo[1,2-a]pyridines provide valuable insights.
A notable achievement is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. chim.itnih.govijcce.ac.ir By employing a chiral phosphoric acid catalyst, a variety of 6-aryl-2-aminopyridines, aldehydes, and isocyanides react to form imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities. chim.itnih.gov The success of this stereoselectivity has been linked to the presence of a remote hydrogen bonding donor on the substrates. nih.gov
Furthermore, a highly enantioselective conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles has been reported. x-mol.net This reaction, which proceeds under mild conditions in ethanol, utilizes a chiral-at-metal rhodium catalyst to deliver the chiral adducts in good yields and with very high enantiomeric ratios (up to >99:1). x-mol.net Although direct stereoselective syntheses producing imidazopyridin-2-one analogues are less common, methods for related structures like imidazolidin-2-ones, involving Pd-catalyzed carboamination or aziridine (B145994) ring expansion, suggest potential pathways for future development. nih.govijcce.ac.ir
Table 3: Examples of Stereoselective Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reaction Type | Catalyst | Substrates | Product | Enantioselectivity (ee) / Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Atroposelective GBB Reaction | Chiral Phosphoric Acid (CPA) | 6-Aryl-2-aminopyridines, Aldehydes, Isocyanides | Axially chiral imidazo[1,2-a]pyridines | High to Excellent | chim.itnih.gov |
| Conjugate Addition | Chiral Rhodium Catalyst | 2-Arylimidazo[1,2-a]pyridines, α,β-Unsaturated 2-acylimidazoles | Chiral imidazo[1,2-a]pyridine derivatives | up to >99:1 er | x-mol.net |
| Pd-catalyzed Carboamination | Pd-catalyst | N-allylureas, Aryl bromides | trans-4,5-Disubstituted imidazolidin-2-ones | Excellent diastereoselectivity | ijcce.ac.ir |
| Aziridine Ring Expansion | Catalyst-free | N-Alkylaziridine-2-carboxylates, N-Alkyl isocyanates | trans-Imidazolidin-2-ones | High regio- and stereoselectivity | researchgate.net |
Note: The table includes examples for the closely related imidazolidin-2-one to indicate potential stereoselective strategies.
Synthesis of Novel Fused and Tetracyclic this compound Derivatives
The synthesis of novel fused and tetracyclic systems based on the imidazopyridin-2-one core has led to the discovery of compounds with unique structural architectures. These complex molecules are often prepared through intramolecular cyclization or cascade reactions.
One strategy involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions to yield novel tetracyclic derivatives. researchgate.net The choice of a non-nucleophilic solvent like tert-butanol (B103910) was found to be crucial for increasing the yield of the tetracyclic product by minimizing competing intermolecular reactions. researchgate.net Montmorillonite K-10 clay has also been used to catalyze the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, which can then be converted into novel tetracyclic derivatives.
Cascade reactions provide an efficient route to fused systems. For example, diversely substituted naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine derivatives have been synthesized from the cascade reaction of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds. This process proceeds via a Rh(III)-catalyzed regioselective C(sp²)-H alkylation followed by intramolecular annulation.
The Groebke-Blackburn-Bienaymé (GBB) reaction has also been employed as a key step in the synthesis of tetracyclic imidazopyridine derivatives. A novel functionalized cellulose-based catalyst has been shown to be highly efficient in promoting the GBB reaction between cyclohexyl isocyanide, benzaldehyde derivatives, and various 2-aminopyridines to form these complex structures. Additionally, a synthetic route involving a GBB reaction followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization has been developed to create imidazopyridine-fused isoquinolinones.
Table 4: Synthesis of Fused and Tetracyclic this compound Derivatives
| Synthetic Strategy | Key Reaction Step | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Nucleophilic Aromatic Substitution | 5-Fluoroimidazo[1,2-a]pyridines | Tetracyclic imidazo[1,2-a]pyridines | researchgate.net |
| Cascade Reaction | Rh(III)-catalyzed C-H Alkylation/Annulation | 2-Arylimidazo[1,2-a]pyridines, α-Diazo carbonyls | Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines | |
| Multicomponent Reaction | Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridines, Benzaldehydes, Cyclohexyl isocyanide | Tetracyclic imidazopyridines | |
| Multi-step Sequence | GBB / Intramolecular Diels-Alder | 2-Aminopyridines, Aldehydes, Isocyanides | Imidazopyridine-fused isoquinolinones |
Structure Activity Relationship Sar and Structural Optimization Studies of Imidazopyridin 2 on Analogues
Positional Substitution Effects on Imidazopyridin-2-one Research Properties
Substitutions at the C2, C3, C6, and C8 positions of the imidazo[1,2-a]pyridine (B132010) core have been shown to be critical for modulating biochemical activity. tandfonline.com
C2 Position: The C2 position is frequently targeted for modification. In studies of PI3Kα inhibitors, substituting the C2 position with different fluorophenyl groups revealed that an ortho-fluoro substitution was not well-tolerated, while a meta-fluoro substitution showed slightly better activity than a para-fluoro analogue. tandfonline.com In other research, C2 substituted dyes exhibit red-shifted absorption and emission compared to analogues with donors at the C6-position. researchgate.net For anticoccidial agents, a 2-isopropylamino group was found to be among the most potent substitutions. nih.gov
C3 Position: The C3 position is also a key site for derivatization. Initial SAR studies on antitubercular agents focused on the 3-carboxamide group, where an N-benzylcarboxamide demonstrated potent activity. nih.gov Conversely, modifications such as creating a tertiary carboxamide or inserting a methylene (B1212753) group between the ring and the amide function led to a loss of activity. nih.gov In another series, 3-carboxylates were found to be more potent than 3-oxoacetamides and 3-acetamides. rsc.org
C6 Position: The C6 position plays a significant role in determining potency and selectivity. For antitubercular compounds, the introduction of a chlorine atom at C6 enhanced potency, while a bromine atom resulted in a 16-fold decrease in activity, highlighting the importance of steric factors. nih.govrsc.org In the development of anticancer agents, certain 6-substituted imidazo[1,2-a]pyridine derivatives have been found to be effective against colon cancer cell lines. researchgate.net
C8 Position: Modification at the C8 position has also been explored. In the design of PI3Kα inhibitors, a strategy involving the modification of the 2, 6, and 8-positions was employed to develop potent compounds. tandfonline.com
The interplay between steric and electronic effects of substituents dictates how imidazopyridine analogues interact with their biological targets. researchgate.net
Steric Effects: The size and shape of substituents can either facilitate or hinder binding to a target protein. The observation that a C6-chloro substitution enhanced antitubercular activity while the larger C6-bromo group diminished it suggests that a steric factor is crucial over an electronic one in that specific interaction. nih.govrsc.org In another study, increasing the carbon chain length of a substituent on a dihydropyrrole moiety from a methyl to an ethyl or phenyl group had a detrimental effect on antibacterial activity, likely due to steric hindrance. mdpi.com
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electronic properties of the entire molecule, affecting its reactivity and binding capabilities. nih.gov The substitution of a phenyl group on the non-bridgehead nitrogen of an imidazopyridine derivative was found to alter the compound's bonding parameters and electronic properties. rsc.org Density functional theory (DFT) calculations have been used to correlate the molecular structure, influenced by electron density, with biological activity. researchgate.netnih.gov For instance, a larger HOMO-LUMO gap, an indicator of electronic stability, was suggested to enhance molecular recognition and contribute to selective cytotoxicity in certain imidazopyridine derivatives. researchgate.net
Influence of Substituents at Core Positions (e.g., C2, C3, C6, C8)
Exploration of Substituent Linkers and Moieties in Imidazopyridin-2-ON Analogues
The linker connecting a substituent to the imidazopyridine core is not merely a spacer but an active contributor to the molecule's properties. rsc.org The choice of linker can influence conformational flexibility, solubility, and target-binding affinity. nih.gov
In the development of antitubercular agents, type 1 compounds containing flexible linkers like ether, methyl ether, and amine between two aryl moieties were synthesized. nih.govrsc.org Analogues with –OCH2, –O, and –NMe linkers showed potent activity, whereas those with –NCH2 and –NH linkers were significantly weaker. nih.gov This suggests that lipophilicity may be more critical than the linearity of the side chain, and a flexible linker can help the side chain reorient for stronger target binding. nih.gov In another example, inserting piperidine (B6355638) and piperazine (B1678402) rings as linkers helped improve microsomal stability and solubility under acidic conditions without compromising activity. nih.gov The potency of some analogues was also found to be dependent on the carbon spacer length between an amide nitrogen and a cyclic aliphatic ring, with a three-carbon spacer generally enhancing activity. rsc.org
The table below summarizes the effect of different linkers on the antitubercular activity of imidazo[1,2-a]pyridine analogues.
| Linker Type | Observation | Reference |
|---|---|---|
| Ether (-O-), Methyl Ether (-OCH2-) | Associated with potent antitubercular activity. | nih.gov |
| Amine (-NH-), Methyl Amine (-NMe-) | -NMe- linkers showed potent activity, while -NH- linkers resulted in weaker activity. | nih.gov |
| Piperazine/Piperidine Rings | Improved microsomal stability and solubility while maintaining potency. | nih.gov |
| Three-Carbon Spacer | Generally enhanced overall antitubercular activity. | rsc.org |
Fragment-Growing and Scaffold Hopping Strategies in this compound Analog Design
Modern drug design often employs fragment-based strategies to discover and optimize lead compounds. cresset-group.com These techniques, including fragment-growing and scaffold hopping, have been successfully applied to the imidazopyridine class. acs.orgnih.gov
Fragment-Growing: This strategy starts with a small molecular fragment identified as a binder to a biological target and then elaborates or "grows" it to enhance potency and selectivity. cresset-group.comacs.org A series of imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors using a fragment-growing approach. acs.orgnih.gov By systematically varying groups at the 3- and 6-positions, researchers were able to study SAR profiles and identify potent inhibitors. acs.orgnih.gov
Scaffold Hopping: This technique involves replacing the central core (scaffold) of a known active molecule with a structurally different one while preserving the original orientation of key binding groups. cresset-group.comcam.ac.uk This can lead to new chemical series with improved properties or novel intellectual property. nih.gov Scaffold hopping was used to develop imidazo[2,1-b]thiazole (B1210989) derivatives from an imidazo[1,2-a]pyridine lead, resulting in a compound with excellent activity against both replicating and non-replicating Mtb. nih.gov In another instance, scaffold hopping from a known aurone (B1235358) natural product to a 2-arylideneimidazo[1,2-a]pyridinone scaffold resulted in compounds with significantly increased topoisomerase IIα-inhibitory activity. nih.gov Computational methods are often used to identify suitable replacement scaffolds. nih.govresearchgate.net
Correlation of this compound Structural Features with Biochemical Activity Profiles
The ultimate goal of SAR studies is to establish a clear correlation between the structural features of imidazopyridine analogues and their biochemical effects. researchgate.netnih.govtandfonline.com
For antitubercular imidazo[1,2-a]pyridines that target the QcrB protein, SAR studies have established several key correlations:
A 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring significantly improved potency against both extracellular and intracellular Mtb. nih.gov
Bulky and more lipophilic biaryl ethers at the C3 position led to nanomolar potency. rsc.org
Introduction of a chlorine atom at C6 was more beneficial than a bromine atom, indicating a crucial role for steric factors over electronic ones for this particular target. nih.govrsc.org
At the C2 position, a meta-fluoro substituted phenyl ring was slightly better than a para-fluoro substituted one, while an ortho-fluoro was poorly tolerated. tandfonline.com
Replacing the fluorophenyl group with pyridinyl or methoxy-pyridinyl did not improve activity. tandfonline.com
These structural modifications led to the identification of a potent inhibitor with an IC₅₀ of 150 nM against PI3Kα. tandfonline.com
The table below provides examples of imidazopyridine analogues and their corresponding biochemical activities.
| Compound Series | Key Structural Feature | Biochemical Activity/Target | Finding | Reference |
|---|---|---|---|---|
| Antitubercular Analogues | 2-ethyl-6-chloro substitution | Mycobacterium tuberculosis (extracellular & intracellular) | Significantly improved potency. | nih.gov |
| Antitubercular Analogues | Bulky, lipophilic biaryl ethers at C3 | Mycobacterium tuberculosis | Achieved nanomolar potency. | rsc.org |
| PI3Kα Inhibitors | meta-fluoro phenyl at C2 | PI3Kα enzyme | Slightly enhanced inhibitory activity compared to para-fluoro. | tandfonline.com |
| Anticancer Agents | Scaffold hop from aurone to 2-arylideneimidazo[1,2-a]pyridinone | Topoisomerase IIα | Manifold higher inhibitory activity compared to the parent aurone. | nih.gov |
Molecular and Biochemical Mechanistic Investigations of Imidazopyridin 2 on
Modulation of Cellular Pathways and Signaling Cascades by Imidazopyridin-2-one
Imidazopyridine derivatives have been shown to influence critical cellular pathways that are often dysregulated in disease states. Their ability to interact with and modulate these signaling networks underscores their potential as therapeutic agents.
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation by Imidazopyridin-2-ON Analogues
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. scientificarchives.comwikipedia.org Its frequent upregulation in human cancers has made it a prime target for therapeutic intervention. nih.govoncotarget.com In this context, a series of imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized as inhibitors of PI3Kα. nih.gov
Through a fragment-growing strategy, researchers have systematically varied substituents at the 3- and 6-positions of the imidazo[1,2-a]pyridine core to establish structure-activity relationships (SAR). nih.gov This has led to the identification of potent PI3Kα inhibitors. nih.gov Certain representative derivatives from these studies have demonstrated significant activity in cellular proliferation and apoptosis assays, highlighting their potential to influence cancer cell fate by modulating the PI3K/Akt/mTOR pathway. nih.govresearchgate.net Furthermore, these inhibitors have exhibited notable antiangiogenic activity, a key process in tumor growth and metastasis that is also influenced by this signaling cascade. nih.gov The development of these compounds underscores the potential of the imidazopyridine scaffold in targeting the PI3K/Akt/mTOR pathway. researchgate.net
Kinase Inhibition Profiles (e.g., PI3Kα, Mps1, FLT3/Aurora, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinases)
The imidazopyridine scaffold has proven to be a versatile template for the development of inhibitors targeting a wide array of kinases beyond PI3Kα. The ability of these compounds to be chemically modified allows for the fine-tuning of their selectivity and potency against various kinase targets.
PI3Kα: As previously discussed, imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of PI3Kα, a key regulator of intracellular signaling. nih.gov
Janus Kinase (JAK): A series of novel purinone JAK inhibitors featuring an imidazopyridine hinge-binding motif have been designed and evaluated. nih.gov These compounds were identified as potent pan-JAK inhibitors with good selectivity. nih.gov Subsequent structural modifications, including the replacement of the imidazopyridine with a pyridone ring, led to the discovery of a potent pan-JAK inhibitor with efficacy in a preclinical model of airway inflammation. nih.gov
p38 Mitogen-Activated Protein (MAP) Kinase: Structure-based drug design has led to the identification of imidazo[4,5-b]pyridin-2-one-based inhibitors of p38 MAP kinase. frontiersin.org X-ray crystallography revealed that the carbonyl group of the lead compound forms crucial hydrogen bonds with the backbone of the enzyme. frontiersin.org
Other Kinases: The broad applicability of the imidazopyridine scaffold is further demonstrated by its use in developing inhibitors for other kinases, such as those involved in cancer and inflammatory diseases. researchgate.netchemrxiv.org For example, linsitinib, an imidazopyrazine-based inhibitor, targets the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). chemrxiv.org
PD-1/PD-L1 Antagonism Research with this compound Derivatives
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the immune system. nih.gov Small molecules that can disrupt this interaction are of great interest in cancer immunotherapy. nih.govacs.org
Inspired by previously solved crystal structures of small molecules bound to PD-L1, researchers designed a novel imidazopyridine scaffold to act as a PD-L1 dimerizer. nih.govresearchgate.net A small library of these compounds was synthesized using a multicomponent reaction, yielding inhibitors with IC50 values in the low micromolar range for PD-L1 affinity. nih.govacs.org A co-crystal structure of one of these compounds (9c) with PD-L1 confirmed its binding to the protein. nih.govresearchgate.net Further analysis and molecular docking of a more potent analogue (9j) suggested that it could form additional π-π stacking interactions within the PD-L1 dimer interface, providing a structural basis for its improved activity. researchgate.net This research highlights the potential of imidazopyridine derivatives as a new class of PD-1/PD-L1 antagonists. nih.govacs.org
Enzyme Inhibition and Ligand-Target Interactions of this compound
Beyond modulating signaling pathways, imidazopyridin-2-one analogues have been investigated for their ability to directly inhibit specific enzymes implicated in various diseases.
Cholinesterase Inhibition Mechanisms (AChE, BChE) by this compound
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the symptomatic treatment of Alzheimer's disease. benthamdirect.com A series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. benthamdirect.com
Several of these compounds demonstrated good inhibitory activity against both AChE and BChE. benthamdirect.com Kinetic and molecular docking studies were performed on the most potent compounds to elucidate their mechanism of inhibition. benthamdirect.com For instance, compound 4a was the most active AChE inhibitor, while compound 4g was the most potent BChE inhibitor in the series. benthamdirect.com Docking studies revealed that these compounds form important binding interactions within the active sites of their respective target enzymes. benthamdirect.com In another study, a series of imidazo[1,2-a]pyridine-Mannich bases were designed, and the naphthalene-substituted compound 9j showed the most potent anti-cholinesterase activity. researchgate.net These findings suggest that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel cholinesterase inhibitors. benthamdirect.com
Table 1: Cholinesterase Inhibitory Activity of Imidazopyridine Derivatives
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 4a | AChE | - |
| Compound 4g | BChE | - |
| Compound 9j | AChE | 57.75 |
| Compound 9j | BChE | 99.0 |
| Compound 3c | AChE | 0.44 |
| Compound 7d | AChE | 770 |
| Compound 7d | BChE | 8710 |
| Compound 5c | AChE | 40-50 |
| Compound 5h | AChE | 40-50 |
IC50 values are presented as reported in the respective studies. A "-" indicates that the specific value was not provided in the abstract.
Glutamine Synthetase (MtGS) Inhibition by this compound Analogues
Mycobacterium tuberculosis glutamine synthetase (MtGS) is a crucial enzyme for the nitrogen metabolism and cell wall biosynthesis of the tuberculosis-causing bacterium, making it an attractive target for new anti-tuberculosis drugs. mdpi.comresearchgate.net
3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of MtGS. nih.gov A library of these compounds was synthesized and evaluated, leading to the identification of potent inhibitors. nih.gov For example, compound 28 was found to inhibit MtGS with an IC50 of 4.9 µM. mdpi.com Further optimization led to the discovery of compound 4n, which exhibited an IC50 of 0.38 µM, making it significantly more potent than known inhibitors. nih.govresearchgate.net Structure-activity relationship studies revealed that the presence of a halogen at the 6th position of the imidazopyridine ring was beneficial for inhibitory activity. researchgate.net Molecular docking studies have shown that these compounds fit well into the ATP-binding site of MtGS, confirming their mechanism of action. nih.gov
Table 2: MtGS Inhibitory Activity of Imidazopyridine Analogues
| Compound | IC50 (µM) |
|---|---|
| Compound 28 | 4.9 |
| Compound 31 | 1.6 |
| Compound 4n | 0.38 |
| Unnamed Inhibitor | 3.0 |
IC50 values are presented as reported in the respective studies.
Farnesyl Diphosphate (B83284) Synthase and Phosphodiesterase 3B Modulation by this compound
Imidazopyridine-based compounds have been identified as modulators of various enzymes, including farnesyl diphosphate synthase (FDPS) and phosphodiesterase 3B (PDE3B).
Farnesyl Diphosphate Synthase (FDPS)
FDPS is a crucial enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate. nih.gov This pathway is vital for the production of cholesterol, steroid hormones, and other essential isoprenoids. nih.gov The inhibition of FDPS is a target for therapeutic intervention in various diseases, including cancer and parasitic infections like Chagas disease. nih.govrcsb.org
In silico studies have explored the potential of imidazo[1,2-a]pyridin-3-yl derivatives to act as inhibitors of human FDPS. acs.org Molecular docking simulations predicted that certain derivatives could bind effectively to the active site of FDPS. acs.org For instance, one study identified a derivative, compound 4(k), as having a high MolDock score, suggesting strong binding affinity. acs.org These computational findings suggest that the imidazopyridine scaffold is a promising starting point for developing potent FDPS inhibitors. acs.org
Furthermore, potent imidazopyridine-based inhibitors of fatty acid synthase (FASN) have been shown to inhibit de novo palmitate synthesis both in vitro and in vivo. nih.gov While distinct from FDPS, FASN is another key metabolic enzyme, and its upregulation has been linked to conditions like hepatitis C virus (HCV) infection. nih.gov The ability of imidazopyridine derivatives to modulate these metabolic pathways highlights their potential as therapeutic agents. nih.gov
Phosphodiesterase 3B (PDE3B)
Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. PDE3B is one such isozyme. Computational screening of imidazo[1,2-a]pyridin-3-yl derivatives has been performed to assess their binding affinity to human PDE3B. acs.org The results of these in silico studies indicate that specific derivatives show potential for binding to PDE3B, suggesting they could act as modulators of this enzyme. acs.org For example, compounds 4(k), 4(g), and 4(l) from a synthesized series showed the highest scores in docking simulations against PDE3B. acs.org These findings pave the way for future in vitro and in vivo testing to confirm their inhibitory activity. acs.org
Table 1: In Silico Screening of Imidazo[1,2-a]pyridin-3-yl Derivatives Against FDPS and PDE3B
| Compound | Target Enzyme | Predicted Activity | Key Findings |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human Farnesyl Diphosphate Synthase (FDPS) | Inhibitor | Compound 4(k) showed the highest MolDock score, indicating strong potential binding affinity. acs.org |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Human Phosphodiesterase 3B (PDE3B) | Inhibitor | Compounds 4(k), 4(g), and 4(l) exhibited the highest moldock, rerank, and steric scores in simulations. acs.org |
Activin Receptor-like Kinase (ALK4/5) Binding Mechanisms of this compound
Activin receptor-like kinases (ALKs) are a family of serine/threonine kinase receptors that play a crucial role in the transforming growth factor-β (TGF-β) signaling pathway. biorxiv.org Specifically, ALK4 and ALK5 are key receptors involved in processes like cell proliferation, differentiation, and migration. biorxiv.org Their dysregulation is associated with various diseases, including cancer and fibrosis. biorxiv.orgnih.govacs.org
A 2-oxo-imidazopyridine derivative, identified as TP-008, has been characterized as a potent and selective chemical probe with dual activity for ALK4 and ALK5. biorxiv.orgnih.govacs.org This makes it a valuable tool for studying the mechanistic details of the ALK4/5 signaling pathway. nih.govacs.org
The binding of TP-008 to ALK4 and ALK5 has been shown to be highly effective in cellular systems. nih.govacs.org It potently abrogates the phosphorylation of SMAD2, a key downstream substrate of ALK4/5. biorxiv.orgnih.govacs.org This inhibition of SMAD2 phosphorylation demonstrates the direct engagement and functional consequence of TP-008 binding to the kinases. nih.govacs.org The development of a matching negative control compound further validates the specific on-target activity of TP-008. nih.gov While many existing ALK inhibitors lack selectivity, TP-008 offers a more precise tool for dissecting the roles of ALK4 and ALK5 in health and disease. biorxiv.orgnih.gov
Table 2: Binding and Activity of TP-008 on ALK4/5
| Compound | Target Kinases | Key Activity | Downstream Effect |
| TP-008 (2-oxo-imidazopyridine) | ALK4 and ALK5 | Potent dual inhibitor | Strongly abrogates phosphorylation of SMAD2. biorxiv.orgnih.govacs.org |
Investigation of Protein-Protein Interactions (e.g., BAG3, HSP70) with this compound
The Bcl-2-associated athanogene 3 (BAG3) protein is a co-chaperone for the 70 kDa heat shock protein (HSP70) and plays a critical role in protein homeostasis, cell survival, and apoptosis suppression. mdpi.comresearchgate.net The interaction between BAG3 and HSP70 is crucial for these functions, making it an attractive target in cancer therapy. mdpi.comresearchgate.net
Recent research has identified a promising modulator with an imidazopyridine scaffold that binds to the BAG domain of the BAG3 protein. mdpi.comresearchgate.net This was achieved through a Groebke–Blackburn–Bienaymé chemical synthesis procedure. mdpi.comresearchgate.net Surface Plasmon Resonance (SPR) assays confirmed the binding affinity of these imidazopyridine compounds to both the full-length BAG3 protein and its isolated BAG domain. mdpi.com
Specifically, compounds 10 and 12 from a studied series demonstrated K D values comparable to a known BAG3 inhibitor, indicating significant binding affinity. mdpi.com The binding of these compounds disrupts the normal function of BAG3, leading to downstream cellular effects. Consistent with the disruption of the anti-apoptotic function of BAG3, the identified imidazopyridine modulator induced the activation of caspases 3 and 9, key executioners of apoptosis. mdpi.comresearchgate.net
The interaction with HSP70 is a key feature of BAG3's function. mdpi.comrjraap.com By targeting the BAG domain, imidazopyridine modulators can interfere with the BAG3-HSP70 protein-protein interaction, thereby disrupting the chaperone-assisted cellular processes that promote cancer cell survival. mdpi.comresearchgate.net
Table 3: Interaction of Imidazopyridine Modulators with BAG3
| Compound Feature | Target Protein | Binding Domain | Confirmed Biological Effect |
| Imidazopyridine scaffold | BAG3 | BAG domain | Induction of caspase 3 and 9 activation. mdpi.comresearchgate.net |
Cellular Responses at the Molecular Level Induced by this compound (e.g., Apoptosis Induction Mechanisms, Cell Cycle Modulation)
Imidazopyridine derivatives have been shown to elicit significant cellular responses, primarily through the induction of apoptosis and modulation of the cell cycle in various cancer cell lines. nih.govnih.gov
Apoptosis Induction
Several studies have demonstrated that imidazopyridine compounds trigger apoptosis through intrinsic and extrinsic pathways. nih.govmdpi.com
Intrinsic Pathway: One novel imidazo[1,2-a]pyridine compound was found to induce intrinsic apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2. nih.govbiorxiv.org The release of cytochrome c is a downstream event of this pathway, which is not observed when BCL2 is present. nih.gov Furthermore, this compound increased the levels of active caspase-9, a key initiator of the intrinsic apoptotic cascade. nih.govbiorxiv.org
p53-mediated Apoptosis: The tumor suppressor protein p53 also plays a role in the apoptotic response to some imidazopyridine derivatives. Silencing of p53 has been shown to significantly decrease the apoptosis induced by certain compounds, suggesting a p53-dependent mechanism. nih.govaacrjournals.org
DNA Damage: Some selenylated imidazo[1,2-a]pyridines induce apoptosis by causing DNA damage. researchgate.net The synergism of an imidazopyridine derivative with doxorubicin (B1662922) was shown to suppress the phosphorylation of ɣ-H2AX and inhibit DNA damage repair, leading to apoptosis. researchgate.net
Cell Cycle Modulation
Imidazopyridine derivatives have been observed to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
G2/M Arrest: Certain imidazopyridine compounds cause cell cycle arrest in the G2/M phase. nih.govbiorxiv.org This is often associated with the inhibition of tubulin polymerization, a critical process for mitotic spindle formation. biorxiv.org One study identified an imidazopyridine derivative that blocked tubulin polymerization at low micromolar concentrations, leading to G2/M arrest. biorxiv.org
G1 Arrest: In some cell lines, imidazopyridine derivatives have been shown to induce a G1 cell-cycle arrest. aacrjournals.org This effect can be linked to the upregulation of cell cycle inhibitors like CDKN1A. aacrjournals.org
Table 4: Cellular Responses to Imidazopyridine Derivatives
| Cellular Process | Molecular Mechanism | Key Proteins/Pathways Involved | Reference |
| Apoptosis | Inhibition of PI3K/Akt/mTOR pathway | BAX, BCL2, Caspase-9 | nih.gov |
| Apoptosis | p53-dependent pathway | p53 | nih.govaacrjournals.org |
| Apoptosis | DNA damage induction | ɣ-H2AX | researchgate.net |
| Cell Cycle Arrest | G2/M phase arrest | Tubulin polymerization inhibition | biorxiv.org |
| Cell Cycle Arrest | G1 phase arrest | Upregulation of CDKN1A | aacrjournals.org |
Molecular Basis of Anti-Angiogenic Effects of this compound (e.g., VEGF Expression Inhibition)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. tg.org.au The inhibition of VEGF or its signaling pathway is a major strategy in anti-cancer therapy. tg.org.authno.org
While direct studies on "this compound" and its specific effect on VEGF expression are limited in the provided search results, the broader class of imidazopyridine derivatives has been implicated in anti-cancer activities that often involve anti-angiogenic mechanisms. For instance, the inhibition of signaling pathways like PI3K/Akt/mTOR by imidazopyridines can indirectly affect angiogenesis, as these pathways are known to regulate VEGF expression. nih.gov
The general principle of anti-angiogenic therapy involves reducing the pro-angiogenic signals that tumors produce. nih.gov This can be achieved by directly targeting VEGF with monoclonal antibodies or by inhibiting its receptors (VEGFRs). tg.org.aunih.gov Inhibition of Angiopoietin-2 (Ang2), another key player in angiogenesis, has been shown to have complementary effects to VEGF inhibition, leading to a significant reduction in tumor vascularity and growth. nih.gov
Furthermore, the expression of VEGF itself can be regulated by various factors. For example, heregulins can regulate the expression and secretion of VEGF in breast cancer cells, and this can be blocked by therapies targeting HER-2. tg.org.au Also, the splicing of VEGF pre-mRNA can lead to different isoforms, some of which are anti-angiogenic (VEGFxxxb). oncotarget.com Targeting the splicing factor SRSF1, which promotes the production of pro-angiogenic VEGF, can shift the balance towards the anti-angiogenic isoforms and inhibit tumor growth. oncotarget.com
Given that imidazopyridine derivatives are known to modulate multiple signaling pathways and cellular processes that are intertwined with angiogenesis, it is plausible that their anti-tumor effects are, at least in part, mediated by the inhibition of pro-angiogenic factors like VEGF, although more direct research is needed to establish this link definitively.
Computational Chemistry and Theoretical Modeling of Imidazopyridin 2 on
Quantum Chemical Calculations for Imidazopyridin-2-one
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide a foundational understanding of a compound's intrinsic stability, reactivity, and potential for interaction with other molecules.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is widely applied to the imidazopyridine class of compounds to explore their stability, electronic properties, and chemical reactivity. researchgate.netmdpi.comscirp.org DFT studies typically involve geometry optimization of the molecular structure to find its lowest energy conformation, followed by frequency calculations to confirm it as a true minimum. scirp.orgresearchgate.net
Researchers utilize various functionals and basis sets within DFT, such as the B3LYP functional with basis sets like 6-311G(d,p) or cc-pvdz, to model the behavior of imidazopyridine derivatives. acs.orgbas.bgqu.edu.qa These calculations can elucidate the influence of different substituents on the electronic nature of the imidazopyridine ring system. scirp.orgscirp.org For instance, studies on imidazo[1,2-a]pyridinyl-chalcones have shown that electron-donating groups enhance the nucleophilic character of the molecule, while electron-withdrawing groups make the compound more susceptible to nucleophilic attack. scirp.org DFT is also used to correlate electronic properties with observed biological activities or other chemical phenomena, such as corrosion inhibition. qu.edu.qaresearchgate.net A study on the drug Rimegepant, which contains a 2H-imidazopyridin-2-one moiety, utilized DFT with the B3LYP functional and a 6-311G+(2d,p) basis set to optimize its structure for further analysis. nih.gov
Table 1: Selected DFT Studies on Imidazopyridine Derivatives
| Compound Class | DFT Method/Basis Set | Key Findings | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-chalcone | B3LYP/6-311G(d) | Characterized global and local reactivity; substituent effects on nucleophilicity. | scirp.orgscirp.org |
| Imidazo[1,2-a]pyridin-3-yl derivatives | B3LYP/6-311G++(d,p) | Investigated chemical reactivity parameters and HOMO-LUMO energy gaps. | acs.org |
| Imidazopyridine Tautomers | B3LYP/cc-pvdz | Studied the stability of different tautomeric forms in gas phase and solvents. | bas.bg |
| Imidazo[1,2-a]pyrimidine (B1208166) Schiff base | B3LYP/6-31G(d,p) | Determined FMO energies, MEP, and other quantum chemical parameters. | nih.gov |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comrsc.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comrsc.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comrsc.org A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests higher reactivity. rsc.org
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These include:
Chemical Potential (μ): Describes the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. oatext.com A high value indicates a "hard" molecule, which is less reactive. irjweb.com
Global Softness (S): The reciprocal of hardness; a higher value indicates greater reactivity. irjweb.com
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. oatext.com
These descriptors have been calculated for numerous imidazopyridine derivatives to provide a quantitative measure of their reactivity profiles. researchgate.netacs.orgirjweb.com For example, in a study of an imidazole (B134444) derivative, the HOMO-LUMO gap was found to be 4.4871 eV, indicating significant stability. irjweb.com For the Rimegepant molecule, the calculated HOMO-LUMO gap was 5.36 eV. nih.gov
Table 2: Calculated Reactivity Descriptors for Selected Imidazopyridine-Related Compounds (Energies in eV)
| Compound/Derivative | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Hardness (η) | Reference(s) |
|---|---|---|---|---|---|
| Imidazole Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | 2.2449 | irjweb.com |
| Rimegepant | -6.5 | -1.14 | 5.36 | 2.68 | nih.gov |
| Imidazoline Derivative (HDM) | -4.273 | - | 4.434 | - | ajol.info |
The analysis of electron density distribution provides profound insights into the nature of chemical bonding and, particularly, non-covalent interactions (NCIs) within and between molecules. researchgate.netnih.gov Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are powerful computational tools for this purpose. nih.govrsc.org
QTAIM analysis partitions the molecular electron density to define atoms and the bonds between them. It can identify bond critical points (BCPs) and bond paths, which are used to characterize the nature and strength of interactions, including weak non-covalent ones. mdpi.com
RDG analysis is especially effective for visualizing NCIs. tandfonline.com It generates 3D isosurfaces that reveal the spatial distribution and nature of weak interactions. These isosurfaces are typically color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes strong repulsive interactions (steric clashes). nih.govrsc.org
For imidazopyridine systems, these methods have been used to study intramolecular hydrogen bonding and intermolecular interactions like π-stacking. mdpi.comtandfonline.com In a computational study of zinc coordination polymers with an imidazo[1,5-a]pyridine (B1214698) ligand, QTAIM and NCIPlot (an application of RDG) analysis revealed extensive π-stacking interactions, evidenced by large green RDG isosurfaces between the aromatic systems, which were found to be the dominant force in dimer formation. mdpi.comresearchgate.net Similarly, for imidazo[1,2-a]pyrimidine derivatives, RDG and QTAIM analyses were employed to understand non-covalent interactions that could influence their biological activity. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)
Molecular Dynamics and Simulation Studies of Imidazopyridin-2-ON Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, stability, and intermolecular interactions. nih.govirbbarcelona.org
In the context of imidazopyridine derivatives, MD simulations are frequently used to study their interactions with biological macromolecules, such as proteins or enzymes. nih.gov While molecular docking provides a static snapshot of a binding pose, MD simulations can assess the stability of this pose over a period of nanoseconds. nih.govnih.gov These simulations can reveal whether key interactions, like hydrogen bonds predicted by docking, are maintained, and how the ligand and protein adapt to each other's presence. nih.gov
For instance, MD simulations performed on imidazopyridines as B-Raf kinase inhibitors showed that the binding site remained stable during the simulation and helped to refine the understanding of the specific hydrogen bonds involved in the complex. nih.gov Similar studies on imidazopyridine derivatives targeting ATP synthase have used MD to confirm the stability of the docked poses. nih.gov This approach provides a more realistic and detailed model of the ligand-target interaction, which is crucial for rational drug design.
In silico ADMET Prediction for this compound Candidates (Focus on Absorption, Distribution, Metabolism, Excretion in Pre-clinical Computational Models)
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. mdpi.com This predictive screening is a vital part of the early drug discovery process, as it helps to identify compounds with unfavorable pharmacokinetic profiles before committing to expensive and time-consuming experimental synthesis and testing. museu-goeldi.br
Numerous studies on imidazopyridine derivatives have included in silico ADMET predictions. acs.orgnih.govbohrium.com These analyses often use established models and rules, such as Lipinski's Rule of Five, to assess drug-likeness. nih.gov Predictions for various imidazopyridine candidates have often shown favorable properties, such as high predicted gastrointestinal absorption and good bioavailability. nih.gov For example, in a study designing new imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, the designed ligands showed zero violations of Lipinski's rules and were predicted to have a high rate of gastrointestinal absorption. nih.gov Toxicity predictions, such as for carcinogenicity and cytotoxicity, are also a key component of these analyses. mdpi.comnih.gov
Table 3: Representative Predicted ADMET Properties for Imidazopyridine Derivatives
| Compound/Series | Predicted Property | Finding | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Lipinski's Rule of Five | Zero violations for designed ligands. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Gastrointestinal (GI) Absorption | Predicted to be high. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Carcinogenicity/Cytotoxicity | Predicted to be non-toxic/inactive. | nih.gov |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Drug-Likeness | Evaluated using Lipinski's rules and ADMET descriptors. | acs.org |
Molecular Docking and Binding Affinity Predictions of this compound with Biomolecular Targets
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor, typically a protein). rsc.orgnih.gov It has become an indispensable tool in structure-based drug design for screening virtual libraries of compounds and for understanding how a ligand interacts with its biological target at the molecular level. nih.gov
The imidazopyridine scaffold has been the subject of extensive molecular docking studies against a wide array of biological targets, including enzymes, kinases, and receptors implicated in various diseases. acs.orgcolab.wsresearchgate.net These studies calculate a "docking score," usually expressed in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger predicted binding affinity. colab.ws
Docking analyses reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the imidazopyridine ligand and specific amino acid residues in the target's active site. bohrium.comcolab.ws For example, docking of imidazopyridine derivatives into the active site of oxidoreductase, a breast cancer target, identified key interactions with His222, Tyr216, and Lys270 residues. colab.ws In another study, docking of Alpidem, an imidazopyridine derivative, against a protein associated with Alzheimer's disease (PDB ID: 4BDT) yielded a strong binding energy of -9.60 kcal/mol. researchgate.net These insights are critical for optimizing lead compounds to enhance their potency and selectivity.
Table 4: Selected Molecular Docking Studies of Imidazopyridine Derivatives
| Imidazopyridine Derivative(s) | Biological Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (Homology Model) | -8.5 to -11.0 | Not specified | nih.gov |
| 1-(4-phenoxyphenyl)ethan-1-one based | Oxidoreductase | -9.207 (for Compound C) | His222, Tyr216, Lys270 | colab.ws |
| Alpidem | BZ Receptor (associated with 4BDT) | -9.60 | Not specified | researchgate.net |
Spectroscopic Property Predictions and Correlations (e.g., UV-Vis, NMR, Photophysical Properties) for this compound
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of complex organic molecules. For the imidazopyridin-2-one scaffold and its related isomers, theoretical modeling, primarily through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers profound insights into their electronic and structural characteristics. These methods allow for the accurate prediction of UV-Vis absorption, NMR chemical shifts, and other photophysical phenomena, which are crucial for the rational design of new materials for applications in optoelectronics and bioimaging. lasphys.comarkat-usa.org
UV-Vis and Photophysical Property Predictions
The photophysical behavior of imidazopyridine derivatives is a subject of intense research, particularly for systems capable of Excited-State Intramolecular Proton Transfer (ESIPT). ijrpr.com In many of these molecules, such as the well-studied 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), the molecule exists in an enol form in the ground state but can convert to a keto tautomer in the excited state upon photoexcitation. aip.orgresearchgate.net This keto form is structurally analogous to an imidazopyridin-2-one derivative.
Computational studies using TD-DFT are instrumental in mapping the potential energy surfaces for this transformation. acs.org They can predict whether the ESIPT process is barrierless or involves an energy barrier, a key factor determining the fluorescence properties of the molecule. tandfonline.com For instance, calculations on HPIP derivatives have shown that while the ESIPT process may be barrierless in the gas phase, the presence of polar solvents can introduce an energy barrier. tandfonline.com
Theoretical calculations can accurately predict the maximum absorption (λmax) and emission wavelengths. TD-DFT calculations, often performed with functionals like PBE0, M06-2X, or B3LYP and basis sets such as 6-31++G(d,p), can simulate UV-Vis spectra that correlate strongly with experimental results. tandfonline.commdpi.com For example, a study on HPIP predicted a S₁–S₀ transition energy of 3.82 eV (325 nm) at the CC2/aug-cc-pVDZ level, which is in excellent agreement with the experimental value of 325 nm observed in cyclohexane. aip.org The emission from the keto-tautomer was predicted at 2.14 eV (580 nm), also aligning with experimental observations of weak fluorescence around 588 nm. aip.org
The influence of the chemical environment is typically modeled using approaches like the Polarizable Continuum Model (CPCM), which accounts for solvent effects on the electronic transitions. mdpi.com These models have successfully predicted the solvatochromic shifts observed in the experimental spectra of imidazopyridine dyes. tandfonline.com The correlation between computational predictions and experimental data allows researchers to understand how substituent changes can fine-tune the photophysical properties, such as Stokes shift and fluorescence quantum yield, making these compounds suitable as fluorescent probes and laser dyes. ijrpr.comtandfonline.com
| Compound/System | Method | Solvent | Calculated λmax (Absorption) [eV] | Experimental λmax (Absorption) [nm] | Calculated λmax (Emission) [eV] | Experimental λmax (Emission) [nm] | Reference |
|---|---|---|---|---|---|---|---|
| HPIP (α-form) | CC2/aug-cc-pVDZ | Gas Phase | 3.82 | 325 (in cyclohexane) | - | - | aip.org |
| HPIP (keto γ-form) | CC2/aug-cc-pVDZ | Gas Phase | - | - | 2.14 | ~588 (weak) | aip.org |
| 8(PhOH)-IP | RI-CC2/TZVP | Cyclohexane | 3.98 | 3.79 | - | - | nii.ac.jp |
| Imidazo[1,5-a]pyridinium salt (1q) | TD-DFT/B3LYP/6-31G* | DCM | 426 nm | 426 nm | - | 551 nm | mdpi.com |
NMR Spectroscopic Predictions
Theoretical calculations are also highly effective in predicting the ¹H and ¹³C NMR chemical shifts of imidazopyridine systems. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov
A combined experimental and theoretical study on imidazo[1,2-b]pyridazine (B131497) provides a clear example of the predictive power of this methodology. researchgate.net After optimizing the molecular geometry at the B3LYP/6–311++G(d,p) level, the theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. The results showed excellent agreement with the experimental values recorded in DMSO-d₆. This strong correlation between calculated and observed shifts is invaluable for the unambiguous assignment of complex NMR spectra, especially for new or substituted derivatives where empirical data is unavailable. researchgate.netnih.gov Similar studies on zolpidem, a well-known drug containing the imidazo[1,2-a]pyridine core, further validate the accuracy of DFT in predicting structural parameters and vibrational spectra, which are closely related to the electronic environment that governs NMR shifts. physchemres.org
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ||
|---|---|---|---|---|
| Calculated | Experimental | Calculated | Experimental | |
| C2 | 144.3 | 144.1 | 8.34 | 8.21 |
| C3 | 112.5 | 111.9 | 7.81 | 7.73 |
| C6 | 149.9 | 149.6 | 8.83 | 8.64 |
| C7 | 124.5 | 123.8 | 7.14 | 7.08 |
| C8 | 118.0 | 117.4 | 7.72 | 7.64 |
The accuracy of these predictions allows computational methods to serve not only as a verification tool but also as a predictive one, guiding the synthesis and structural elucidation of new chemical entities. nih.gov By integrating DFT calculations with machine learning models, the accuracy of chemical shift prediction can be further enhanced, making it an indispensable tool in modern chemical research. arxiv.org
Biotransformation and Metabolic Fate Research of Imidazopyridin 2 on Non Human in Vitro/in Vivo
In Silico Prediction of Metabolic Sites and Pathways for Imidazopyridin-2-ON
Before laboratory experiments commence, computational (in silico) models are frequently employed to forecast a molecule's metabolic fate. nih.gov For imidazopyridine-based compounds, such as a novel anticancer molecule designated IMID-2, in silico tools have been used as a preliminary step to predict the likely sites of metabolism. researchgate.net These predictive tools analyze the chemical structure of the compound to identify atoms or functional groups that are most susceptible to enzymatic attack. way2drug.com This approach helps to guide subsequent in vitro and in vivo studies by highlighting potential metabolites that researchers should look for, streamlining the metabolite identification process. nih.govresearchgate.net
In Vitro Metabolic Stability Studies of this compound (e.g., Liver Microsomes, S9 Fractions, Hepatocytes)
In vitro metabolic stability assays are fundamental for determining the rate at which a compound is metabolized by liver enzymes. springernature.com These studies typically utilize subcellular fractions from liver cells, which are the primary site of drug metabolism in the body. nih.govevotec.com
For the imidazopyridine-based molecule IMID-2, metabolic stability was assessed using various in vitro systems, including rat liver microsomes (RLM) and rat S9 fractions (RS9). researchgate.net
Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govwuxiapptec.com They are widely used to characterize metabolic pathways driven by these enzymes. wuxiapptec.com
S9 Fractions: The S9 fraction is a supernatant preparation from a liver homogenate that contains both microsomes and the cytosolic fraction of the cell. evotec.com This means it contains a broader array of enzymes, including both Phase I (like CYPs) and many Phase II (conjugative) enzymes found in the cytosol. evotec.comwuxiapptec.com This makes the S9 fraction a comprehensive tool for studying both phases of biotransformation. evotec.com
The rate of disappearance of the parent compound over time in these systems provides a measure of its intrinsic clearance, indicating how quickly it is likely to be cleared in a living organism. springernature.comnih.gov
Phase I reactions, also known as functionalization reactions, modify the chemical structure of a compound by introducing or exposing polar functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. nih.govmdpi.comdrughunter.com This process generally makes the molecule more water-soluble and prepares it for Phase II reactions. drughunter.com
In studies with the imidazopyridine derivative IMID-2, several Phase I biotransformations were identified, resulting in the formation of six distinct Phase I metabolites. researchgate.net The major metabolic pathways observed were:
N-oxidation: The addition of an oxygen atom to a nitrogen atom. researchgate.netphiladelphia.edu.jo
Hydroxylation: The introduction of a hydroxyl (-OH) group onto the molecule. researchgate.netphiladelphia.edu.jo
Oxidative Deamination: The removal of an amine group through an oxidative process. researchgate.netphiladelphia.edu.jo
N-Dearylation: The cleavage of an aryl (aromatic ring) group from a nitrogen atom. researchgate.net
N-Dealkylation: The removal of an alkyl group from a nitrogen atom. researchgate.netphiladelphia.edu.jo
Oxidative Dechlorination: The replacement of a chlorine atom with a hydroxyl group through an oxidative reaction. researchgate.net
These reactions demonstrate the diverse ways in which the imidazopyridine scaffold can be modified by Phase I enzymes. researchgate.net
Phase II biotransformation involves the conjugation (attachment) of an endogenous, water-soluble molecule to the parent compound or its Phase I metabolite. nih.govdrughunter.com This process significantly increases the molecule's polarity and water solubility, facilitating its excretion from the body. mdpi.comslideshare.net
The most common Phase II reaction is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comupol.cz Research on the imidazopyridine-based molecule IMID-2 identified glucuronidation as a significant Phase II metabolic pathway. researchgate.net This pathway led to the formation of two Phase II metabolites, where glucuronic acid was attached to the molecule, likely at a site exposed or added during Phase I metabolism. researchgate.net
Characterization of Phase I Biotransformations (e.g., N-oxidation, Hydroxylation, Oxidative Deamination, N-Dearylation, N-Dealkylation)
Metabolite Identification and Structural Elucidation using Advanced Analytical Techniques (e.g., UPLC-QTOF-MS/MS)
Identifying the exact structure of metabolites is crucial for understanding a compound's biotransformation pathway. Modern analytical chemistry relies on highly sensitive and specific techniques for this purpose, with Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) being a prominent method. waters.com
This technique first separates the parent compound and its metabolites in a sample using UPLC, which offers high resolution and speed. waters.com The separated components then enter the QTOF-MS/MS system. The mass spectrometer provides high-resolution, accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. nih.govfrontiersin.org By fragmenting the metabolite ions (MS/MS), a unique fragmentation pattern is produced, which acts like a structural fingerprint. researchgate.net
In the investigation of IMID-2, UPLC-QTOF-MS/MS was instrumental in identifying and characterizing a total of eight metabolites across in vitro and in vivo samples. researchgate.net The plausible structures of these metabolites were established by analyzing their mass fragmentation patterns and accurate mass measurements. researchgate.net
| Metabolite Type | Number Identified | Key Biotransformation Pathways |
|---|---|---|
| Phase I | 6 | N-oxidation, Hydroxylation, Oxidative Deamination, N-Dearylation, N-Dealkylation, Oxidative Dechlorination |
| Phase II | 2 | Glucuronidation |
Cross-Species Comparative Metabolism Research of this compound (limited to non-human animal models)
The metabolism of a compound can vary significantly between different species. nih.goveuropa.eu Therefore, conducting comparative metabolism studies in various non-human animal models is a standard practice in preclinical research. ucl.ac.uk These studies help to select the most appropriate animal model whose metabolic profile most closely resembles that of humans for further studies. nih.gov
For the imidazopyridine derivative IMID-2, metabolic profiling was conducted in both in vitro systems (rat liver microsomes and S9 fractions) and in vivo in rats, with metabolites identified in plasma, urine, and feces. researchgate.net Comparing the metabolites formed across these different biological matrices provides a comprehensive picture of the compound's fate in that species. While this research was focused on a single non-human species, comparing in vitro liver data with the in vivo results helps validate the use of the in vitro systems for predicting metabolic pathways. researchgate.net Studies on other compounds have shown that using at least two different animal species, such as a rodent and a non-rodent like the dog, is often recommended to better predict metabolic behavior. nih.gov
Role of Cytochrome P450 Enzymes in this compound Biotransformation Research (non-human focus)
The Cytochrome P450 (CYP) superfamily of enzymes are the primary drivers of Phase I metabolism for a vast number of compounds. wikipedia.orguv.es Different CYP isozymes (e.g., CYP3A4, CYP2C9, CYP1A2) have distinct but sometimes overlapping substrate specificities. nih.govresearchgate.net
For imidazopyridine-class compounds, CYP enzymes are known to play a major role. For instance, studies on the related hypnotic drug zolpidem have shown that its biotransformation in vitro is primarily mediated by CYP3A4, with contributions from CYP2C9 and CYP1A2. nih.govresearchgate.net While the specific CYP enzymes responsible for the metabolism of IMID-2 were not detailed in the available literature, the observed Phase I reactions like hydroxylation and N-dealkylation are characteristic of CYP-mediated catalysis. researchgate.netphiladelphia.edu.jo However, it is also important to consider other enzyme systems. Research on an imidazoacridinone compound found that it was a poor substrate for CYPs but was readily metabolized by flavin-containing monooxygenases (FMOs), another class of Phase I enzymes. nih.gov This highlights that while CYPs are often the main contributors, the involvement of other enzyme families in the metabolism of imidazopyridine-based structures should also be investigated.
Advanced Research Applications and Probes Based on Imidazopyridin 2 on
Development of Imidazopyridine as Chemical Probes for Biological Systems
Chemical probes are essential tools in molecular and cell biology, allowing for the modulation and study of biological targets with high potency and selectivity. nih.gov The imidazopyridine framework has proven to be a versatile skeleton for designing such probes. researchgate.net Its value stems from a combination of favorable attributes: low-cost synthesis, good stability, high solubility, and the ability to be easily functionalized. researchgate.net This allows for the attachment of various chemical groups to modulate optical properties or to introduce specific recognition sites for biological targets.
The development of imidazopyridine-based probes is a multidisciplinary effort, requiring expertise in synthetic chemistry to design and create the molecules, as well as in biology to apply them in complex systems. researchgate.net These probes can be engineered to target specific enzymes, such as esterases, by incorporating a chemical group that is cleaved by the enzyme, leading to a change in the probe's fluorescent signal. rsc.org This "turn-on" mechanism provides a high signal-to-noise ratio, making it possible to detect enzymatic activity within living cells. rsc.org Furthermore, by attaching specific targeting moieties, these probes can be directed to particular subcellular compartments, such as lysosomes or mitochondria, enabling the study of biological processes in specific locations within the cell. acs.orgmdpi.com
Luminescent and Fluorescent Probes Derived from Imidazopyridine
Imidazopyridine derivatives are notable for their intrinsic fluorescent properties, making them excellent fluorophores. researchgate.netresearchgate.net They typically exhibit strong emission in the blue-green region of the spectrum (430–520 nm), with large Stokes shifts (the difference between the absorption and emission maxima) and high quantum yields, meaning they efficiently convert absorbed light into emitted light. researchgate.net These optical characteristics can be fine-tuned through chemical modification of the core structure. researchgate.net
Fluorescence mechanisms such as Förster resonance energy transfer (FRET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT) are often incorporated into the design of these probes to achieve desired sensing capabilities. researchgate.netresearchgate.net For example, in a FRET-based probe, an imidazopyridine donor can transfer energy to an acceptor molecule; this energy transfer can be disrupted by the presence of a specific analyte, leading to a measurable change in the fluorescence signal. nih.govmdpi.com
Applications in Imaging and Microscopy (Fluorescence, Confocal)
The bright and stable fluorescence of imidazopyridine derivatives makes them highly suitable for advanced imaging techniques. researchgate.netmdpi.com They have been successfully employed as fluorescent probes in both fluorescence and confocal microscopy to visualize cellular structures and processes. researchgate.net Their good biocompatibility and cell permeability allow for the imaging of live cells and even whole organisms like zebrafish. google.com
A key advantage is their use in "turn-on" sensing, where the probe is initially non-fluorescent but becomes brightly emissive upon reacting with a specific target molecule. x-mol.net This minimizes background signal and enhances imaging contrast. For instance, the probe IPPA, based on an imidazo[1,2-a]pyridine (B132010) fluorophore, was designed to selectively detect the amino acid cysteine, enabling its visualization in HepG2 cells and zebrafish. google.com Similarly, probes have been developed that can selectively accumulate in and image specific organelles like lysosomes or mitochondria, providing insights into localized biological events. acs.orgmdpi.com The development of imidazopyridine derivatives capable of two-photon absorption allows for deeper tissue imaging with less phototoxicity, further expanding their utility in biological research.
Sensing of Metal Ions (e.g., Fe³⁺, Hg²⁺, Cd²⁺, Zn²⁺, Cu²⁺)
Imidazopyridine derivatives have been extensively developed as chemosensors for the detection of various metal ions, which are crucial in many biological and environmental processes. researchgate.netresearchgate.net By incorporating specific metal-binding sites (chelators) into the imidazopyridine structure, researchers have created highly selective and sensitive probes. researchgate.net The binding of a metal ion to the probe typically induces a change in its electronic structure, resulting in a detectable "turn-on" or "turn-off" fluorescent response. researchgate.net
For example, a fused imidazopyridine probe was shown to selectively detect Fe³⁺ ions with a "turn-on" response and Hg²⁺ ions with a "turn-off" response, with detection limits in the parts-per-billion (ppb) range. This dual-detection capability is highly valuable. Another probe, an imidazopyridine−ferrocene dyad, demonstrated high selectivity for Pb²⁺, causing a significant enhancement of fluorescence and a color change visible to the naked eye. acs.org
Below is a table summarizing the performance of several imidazopyridine-based fluorescent probes for metal ion detection.
| Target Ion | Probe Type/Name | Detection Mechanism | Limit of Detection (LOD) | Source(s) |
| Fe³⁺ | Fused Imidazopyridine (5) | Turn-on | 4.0 ppb | |
| Hg²⁺ | Fused Imidazopyridine (5) | Turn-off | 1.0 ppb | |
| Hg²⁺ | Imidazo[1,2-a]pyridine-xanthene (Rh-Ip-Hy) | Turn-on (Ring-opening) | - | |
| Pb²⁺ | Imidazopyridine−ferrocene dyad (2) | Chelation-Enhanced Fluorescence (CHEF) | 2.7 µg L⁻¹ | acs.org |
| Zn²⁺ | Imidazopyridine−ferrocene dyad (2) | Perturbation of emission | - | acs.org |
| Cu²⁺ | Imidazopyridine-based complexes | - | - | mdpi.com |
| Cd²⁺ | Imidazo[1,5-a]pyridine-based sensor | - | - | mdpi.com |
Detection of Small Molecules and Biomarkers (e.g., Hydrogen Polysulfides, Sulfur Dioxide, Hypochlorous Acid)
Beyond metal ions, imidazopyridine-based probes have been engineered to detect a variety of crucial small molecules and biomarkers. researchgate.net These analytes, such as reactive oxygen species (ROS) and gaseous transmitters, play vital roles in cellular signaling and pathology.
Hydrogen Polysulfides (H₂Sₙ): These molecules are significant signaling agents derived from hydrogen sulfide. A lysosome-targetable probe, NIPYNF, based on the imidazo[1,5-a]pyridine (B1214698) scaffold, was developed for the rapid and sensitive detection of endogenous H₂Sₙ. acs.org This probe features a large Stokes shift and a low detection limit of 84 nM, enabling successful imaging of H₂Sₙ within the lysosomes of living cells. acs.orgmdpi.com
Sulfur Dioxide (SO₂): SO₂ and its derivatives (bisulfite/sulfite) are important in many physiological processes, but abnormal levels can lead to disease. x-mol.net A near-infrared (NIR) ratiometric probe, IPB-RL-1, was created using an imidazo[1,5-a]pyridine donor in a FRET system. x-mol.net It detects SO₂ derivatives with an ultra-large Stokes shift (460 nm) and was successfully used to image SO₂ in the mitochondria of living cells and in zebrafish. x-mol.net Another FRET-based ratiometric probe, AT, also based on imidazo[1,5-a]pyridine, demonstrated high efficiency and a large pseudo-Stokes shift for detecting SO₂ derivatives. nih.gov
Hypochlorous Acid (HOCl): As a key reactive oxygen species in the immune system, detecting HOCl is of great interest. mdpi.com A ratiometric fluorescent probe (IRP) was designed by linking an imidazo[1,5-a]pyridine donor with a rhodamine acceptor. mdpi.com The probe selectively reacts with HOCl, disrupting the FRET process and causing a distinct ratiometric change in fluorescence, allowing for the imaging of endogenous HOCl in mitochondria. mdpi.com
| Target Analyte | Probe Type/Name | Detection Mechanism | Limit of Detection (LOD) | Source(s) |
| Hydrogen Polysulfides (H₂Sₙ) | Imidazo[1,5-a]pyridine (NIPYNF) | Turn-on | 84 nM | acs.org |
| Sulfur Dioxide (SO₂ derivatives) | Imidazo[1,5-a]pyridine FRET (IPB-RL-1) | Ratiometric | - | x-mol.net |
| Sulfur Dioxide (SO₂ derivatives) | Imidazo[1,5-a]pyridine FRET (AT) | Ratiometric | - | nih.gov |
| Hypochlorous Acid (HOCl) | Imidazo[1,5-a]pyridine FRET (IRP) | Ratiometric | - | mdpi.com |
| Cysteine (Cys) | Imidazo[1,2-a]pyridine (IPPA) | Turn-on | 0.33 µM | google.com |
Applications of Imidazopyridine in Material Science and Optoelectronics
The utility of the imidazopyridine scaffold extends beyond biological probes into the realm of material science and optoelectronics. mdpi.commdpi.com Their robust structure, stability, and distinctive photophysical properties make them attractive building blocks for advanced functional materials. researchgate.net In particular, their strong luminescence and tunable electronic characteristics are highly sought after for applications in energy conversion and optoelectronic devices. researchgate.netmdpi.com Different isomers of the imidazopyridine family are studied for specific purposes; for example, imidazo[4,5-b]pyridines are often investigated for their emissive properties in sensor and OLED applications. nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs)
Imidazopyridine derivatives have emerged as a promising class of materials for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Their high quantum yields and structural versatility allow them to be used in various roles within an OLED device, including as fluorescent emitters, host materials for phosphorescent dyes, and as components of the electron transport layer. researchgate.net
Researchers have designed bipolar deep-blue fluorescent emitters, such as IP-PPI and IP-DPPI, by using imidazo[1,2-a]pyridine as an electron-accepting unit. OLEDs fabricated with these materials exhibited impressive performance, achieving high external quantum efficiencies (EQEs) of over 5-6% with deep-blue color coordinates (CIEy ≤ 0.08) even at high brightness. A key advantage of these materials was the negligible efficiency roll-off, meaning the devices maintained their high efficiency even at high current densities. Furthermore, these imidazopyridine derivatives have also been successfully used as host materials for red phosphorescent dyes, achieving high-performance red OLEDs with EQEs over 20%. This demonstrates the versatility of the imidazopyridine scaffold in creating highly efficient and stable materials for next-generation displays and lighting.
Sensors and Energy Conversion Technologies
The inherent fluorescence of many imidazopyridine derivatives makes them excellent candidates for the development of chemical sensors. ijrpr.comnih.gov Their emission properties are often sensitive to the surrounding environment, including the presence of specific metal ions. This has led to the design of "on-off" type fluorescent sensors, where the fluorescence is either quenched or enhanced upon binding to a target analyte. mdpi.com
For instance, a fused imidazopyridine-based fluorescent probe has been synthesized for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media. rsc.orgrsc.org This sensor exhibits a "turn-on" response to Fe³⁺ and a "turn-off" response to Hg²⁺, with detection limits in the parts-per-billion (ppb) range. rsc.orgrsc.org The mechanism involves the specific interaction of the metal ions with the imidazopyridine scaffold, which alters its electronic structure and, consequently, its fluorescence properties. rsc.org Such sensors have also demonstrated efficacy in cellular imaging, highlighting their potential for biological applications. rsc.orgrsc.org
Beyond sensing, imidazopyridine derivatives are being explored for their potential in energy conversion technologies, particularly in the realm of organic light-emitting diodes (OLEDs) and solar cells. ijrpr.commdpi.com The tunable photophysical properties, including high quantum yields and significant Stokes shifts, are highly desirable for these applications. mdpi.commdpi.com Researchers have investigated the electroluminescence of imidazopyridine derivatives in layered OLEDs. mdpi.com While much of the focus has been on the ligands themselves, copper(I) complexes incorporating imidazopyridine ligands have shown promise in light-emitting electrochemical cells (LECs). mdpi.com The structural flexibility of the imidazopyridine core allows for the design of molecules with specific absorption and emission characteristics, which is crucial for optimizing the performance of photovoltaic and optoelectronic devices. ijrpr.com
Table 1: Imidazopyridin-2-ON Derivatives in Sensing and Energy Conversion
| Application | Target/Technology | Compound Type | Key Findings |
|---|---|---|---|
| Chemical Sensing | Fe³⁺ and Hg²⁺ ions | Fused imidazopyridine fluorescent probe | Exhibits "turn-on" fluorescence for Fe³⁺ and "turn-off" for Hg²⁺ with ppb detection limits. Effective in aqueous media and for cellular imaging. rsc.orgrsc.org |
| Energy Conversion | Organic Light-Emitting Diodes (OLEDs) | Imidazopyridine derivatives | Investigated for their electroluminescence in layered OLED structures. mdpi.com |
| Energy Conversion | Light-Emitting Electrochemical Cells (LECs) | Heteroleptic Cu(I) complexes | Showcased notable yellow electrochemical emission. mdpi.com |
| Energy Conversion | Organic Solar Cells | π-expanded imidazo[1,2-a]pyridine derivatives | Designed to have specific electronic absorption and fluorescence properties for photovoltaic applications. ijrpr.com |
Ligand Design for Organometallic Complexes and Catalysis Research Involving this compound
The imidazopyridine framework serves as a versatile scaffold for designing ligands for organometallic complexes, which in turn have significant applications in catalysis. mdpi.comuzh.ch The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings can act as coordination sites for a wide variety of transition metals, including palladium, ruthenium, copper, and manganese. mdpi.comacs.orgbeilstein-journals.orgnih.gov The ability to functionalize the imidazopyridine core allows for precise control over the steric and electronic properties of the resulting ligands, influencing the reactivity and selectivity of the metal center. mdpi.com
Imidazo[1,5-a]pyridine derivatives, in particular, have been a focus of interest for the formation of organometallic complexes. mdpi.com These ligands can be designed to be bidentate, tridentate, or even tetradentate, depending on the placement of substituent groups. mdpi.com For example, substituting the imidazo[1,5-a]pyridine nucleus at position 1 with a pyridinic group creates an effective chelating N-N ligand. mdpi.com
Palladium complexes bearing imidazopyridine-based N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. acs.org These complexes have demonstrated high efficiency in catalyzing direct C-H arylation reactions. acs.org DFT calculations have confirmed the strong electron-donating properties of these abnormal NHC ligands. acs.org Similarly, ruthenium complexes with imidazopyridine ligands have been utilized as catalysts in various organic transformations. mdpi.combeilstein-journals.org Copper complexes have also been extensively studied, not only for their catalytic activity but also for their applications in materials science. mdpi.combeilstein-journals.orgccspublishing.org.cn In one notable study, manganese(II) complexes containing 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligands were formed through a one-pot reaction involving the spontaneous dimerization of pyridine-2-carboxaldehyde within the metal's coordination sphere. nih.gov
The catalytic applications of these organometallic complexes are diverse. Beyond C-H activation, they have been employed in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. beilstein-journals.org The development of heterogeneous catalysts, where the imidazopyridine-based complex is supported on materials like nano TiO₂ or magnetic nanoparticles, offers the advantage of easy recovery and reuse, aligning with the principles of green chemistry. beilstein-journals.org
Table 2: Organometallic Complexes of this compound in Catalysis
| Metal | Ligand Type | Catalytic Application | Key Findings |
|---|---|---|---|
| Palladium | Imidazopyridine-based abnormal N-heterocyclic carbene (NHC) | Direct C-H arylation | Highly efficient catalysis with low Pd loading; abnormal NHCs are strong electron donors. acs.org |
| Ruthenium | Imidazopyridine derivatives | Various organic transformations, C-H activation | Efficiently catalyzes C-H activation for C-C bond formation and other multicomponent reactions. beilstein-journals.org |
| Copper | Biimidazole Cu(I) complex on magnetic nanoparticles | Synthesis of imidazo[1,2-a]pyridines | Heterogeneous catalyst, reusable, and works in aqueous medium, promoting green chemistry. beilstein-journals.org |
| Manganese | 3-(pyridin-2-yl)imidazo[1,5-a]pyridines | Ligand synthesis | In situ formation of the ligand within the Mn(II) coordination sphere. nih.gov |
Corrosion Inhibition Research Utilizing this compound Derivatives
Imidazopyridine derivatives have emerged as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). jmaterenvironsci.comnih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and the potential for functional groups that can strongly adsorb onto the metal surface. nih.gov This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby reducing the corrosion rate. jmaterenvironsci.com
Studies have employed various techniques to evaluate the performance of these inhibitors, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). jmaterenvironsci.comresearchgate.net Research consistently shows that the inhibition efficiency increases with the concentration of the imidazopyridine derivative. jmaterenvironsci.comresearchgate.netfrontiersin.org For example, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) demonstrated an inhibition efficiency of 91.7% at a concentration of 10⁻³ M for C38 steel in 1 M HCl. researchgate.net
Potentiodynamic polarization studies often indicate that imidazopyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net EIS results typically show an increase in the charge transfer resistance (Rct) with the addition of the inhibitor, which signifies a slowing of the corrosion process at the metal-solution interface. jmaterenvironsci.comresearchgate.net The decrease in the double-layer capacitance (Cdl) upon inhibitor addition suggests that the inhibitor molecules are adsorbing onto the metal surface and displacing water molecules. jmaterenvironsci.com
The adsorption of these compounds on the steel surface generally follows the Langmuir adsorption isotherm model. frontiersin.org The mechanism of inhibition is attributed to the physicochemical properties of the molecules, including the presence of functional groups and the aromaticity of the fused ring system, which facilitate strong adsorption. nih.gov
Table 3: Performance of this compound Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Key Findings |
|---|---|---|---|---|---|
| 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (P2) | C38 Steel | 1 M HCl | 91.7% at 10⁻³ M | Weight loss, Potentiodynamic Polarization, EIS | Acts as a mixed-type inhibitor; inhibition efficiency increases with concentration. researchgate.net |
| 2-(6-bromo-2-(4-chloro-phenyl)-4H-imidazo[4,5-b]pyridin-4-yl)-N,N-diethylethanamine (Pyr2) | Mild Steel | 1 M HCl | >70% (qualitative) at 10⁻³ M | Weight loss, Potentiodynamic Polarization, EIS | Corrosion rate decreases significantly with inhibitor addition, forming a protective film. jmaterenvironsci.com |
| 2,4-diphenylbenzo mdpi.comnih.govimidazo[1,2-a]pyrimidine (B1208166) (DPIP) | Mild Steel | 1 M HCl | 90.5% at 0.1 mM | Weight loss, PDP, EIS | Mixed-type inhibitor; adsorption follows Langmuir isotherm. frontiersin.org |
| 2-(4-octylphenyl)-4-phenylbenzo mdpi.comnih.govimidazo[1,2-a]pyrimidine (OPIP) | Mild Steel | 1 M HCl | 91.9% at 0.1 mM | Weight loss, PDP, EIS | Mixed-type inhibitor; adsorption follows Langmuir isotherm. frontiersin.org |
Future Research Directions and Unexplored Avenues for Imidazopyridin 2 on
Exploration of Novel Synthetic Methodologies for Imidazopyridin-2-ON
While established methods for synthesizing the imidazopyridin-2-one core exist, future research should focus on developing more efficient, versatile, and sustainable synthetic routes.
Current methodologies often involve the cyclization of diaminopyridine precursors with reagents like carbonyl diimidazole (CDI) or phosgene. nih.govvdoc.pubepdf.pub Another common approach is the cyclization of specific intermediates using an ortho-ester. google.com
Future exploration could be directed towards:
Chemoenzymatic Synthesis : The integration of biocatalysis with traditional organic synthesis offers a promising avenue for creating complex and stereospecific imidazopyridin-2-one derivatives. escholarship.org This approach could provide access to novel analogues that are challenging to produce through conventional chemistry. escholarship.org
Strained Intermediate Chemistry : Methodologies utilizing highly reactive intermediates, such as strained arynes or cyclic alkynes, could enable new disconnections and rapid access to complex, polycyclic, or uniquely substituted imidazopyridin-2-one scaffolds. escholarship.org
Ring-Expansion Strategies : Investigating ring-expansion reactions could provide novel pathways to medium-sized rings fused to the imidazopyridin-2-one core, expanding the available chemical space for drug discovery. escholarship.org
Flow Chemistry : The application of continuous flow technologies could improve the safety, scalability, and efficiency of existing synthetic routes, particularly those involving hazardous reagents like phosgene.
A summary of potential synthetic explorations is presented below.
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Chemoenzymatic Synthesis | High stereospecificity, access to novel analogues | Biocatalysis, Green Chemistry |
| Strained Intermediates | Rapid construction of complex scaffolds | Reaction Methodology Development |
| Ring-Expansion Reactions | Access to novel fused-ring systems | Synthetic Organic Chemistry |
| Flow Chemistry | Improved safety, scalability, and efficiency | Process Chemistry, Green Chemistry |
Advanced SAR and Lead Optimization Strategies for this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for refining the potency and properties of lead compounds. For imidazopyridin-2-one analogues, which have shown activity as metabotropic glutamate (B1630785) receptor 2 (mGluR2) positive allosteric modulators (PAMs) and antiviral agents, advanced SAR and optimization strategies are critical. nih.govucsd.edu
Future research should focus on:
Exploiting Specific Interactions : As demonstrated in the development of respiratory syncytial virus (RSV) fusion inhibitors, the strategic introduction of halogens to facilitate halogen bonding with target residues can dramatically improve potency. nih.gov Future work should systematically explore non-covalent interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) through computational modeling and targeted synthesis.
Modulating Physicochemical Properties : A key challenge in drug development is achieving a balance between potency and drug-like properties. For mGluR2 PAMs, truncation of larger groups to smaller ones (e.g., decahydroquinoline (B1201275) to piperidine) has been shown to improve lipophilic ligand efficiency (LLE) and other physicochemical properties. nih.gov Systematic modification of substituents on the imidazopyridin-2-one core to optimize solubility, permeability, and metabolic stability is a vital research avenue.
Quantitative Structure-Activity Relationship (QSAR) : The development and application of robust QSAR models can guide the design of new analogues with improved activity and pharmacokinetic profiles, accelerating the optimization process. unifiedpatents.com
The following table summarizes key lead optimization strategies for imidazopyridin-2-one analogues.
| Optimization Strategy | Example Application | Desired Outcome |
| Halogen Introduction | RSV fusion inhibitors | Enhanced potency via halogen bonding. nih.gov |
| Scaffold Truncation | mGluR2 PAMs | Improved LLE and physicochemical properties. nih.gov |
| Side Chain Modification | General Drug Discovery | Optimization of solubility, permeability, and metabolic stability. |
| QSAR Modeling | mGluR2 Modulators | Predictive design of more potent and effective compounds. unifiedpatents.com |
Deeper Mechanistic Elucidation of this compound Biological Interactions
While several biological targets for imidazopyridin-2-one derivatives have been identified, a deeper mechanistic understanding is required to improve drug design and predict potential off-target effects.
Known mechanisms include:
CGRP Receptor Antagonism : Rimegepant, which contains an imidazopyridin-2-one moiety, functions as a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, a key mechanism in migraine treatment.
mGluR2 Positive Allosteric Modulation : Numerous imidazopyridin-2-one derivatives act as PAMs at the mGluR2 receptor, a promising mechanism for treating CNS disorders like schizophrenia. google.comresearchgate.net
RSV Fusion Inhibition : Certain analogues have been developed as potent inhibitors of the RSV F protein, preventing viral entry into host cells. nih.gov
Future research should aim to:
Investigate Binding Kinetics : Moving beyond simple affinity (Kd) or potency (EC50/IC50) measurements, studies on binding kinetics (kon/koff rates) can provide crucial insights into a drug's duration of action and in vivo efficacy.
Identify Off-Target Interactions : Systematic screening against a broad panel of receptors, enzymes, and ion channels is necessary to identify potential off-target interactions that could lead to adverse effects. This is particularly important for compounds intended to treat chronic conditions. In vitro studies have shown that Rimegepant also antagonizes the structurally related amylin 1 (AMY1) receptor, which warrants further investigation.
Expansion of Research Applications (e.g., New Probe Development)
The versatility of the imidazopyridin-2-one scaffold makes it an excellent candidate for developing chemical probes to study biological systems.
Future applications to explore include:
PET Radioligand Development : The development of potent and selective imidazopyridin-2-one ligands for targets like the mGluR2 receptor creates an opportunity to synthesize radiolabeled versions for use as Positron Emission Tomography (PET) tracers. ucsd.edu Such probes would enable in vivo imaging of receptor density and occupancy in the brain, aiding in the diagnosis of diseases and the development of new CNS drugs. ucsd.edu
Fluorescent Probes : Attaching a fluorophore to a selective imidazopyridin-2-one ligand could create powerful tools for studying receptor trafficking, localization, and dynamics in real-time using advanced microscopy techniques.
Affinity-Based Probes : Immobilizing an imidazopyridin-2-one derivative on a solid support could be used for affinity chromatography to isolate and identify novel binding partners or protein complexes associated with its primary target.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery, and their application to imidazopyridin-2-one research is a promising frontier.
Key areas for integration include:
Accelerated Discovery of Novel Hits : As successfully demonstrated in the discovery of novel RSV fusion inhibitors, ML algorithms can be trained on existing SAR data to screen vast virtual libraries of potential compounds. nih.gov This approach can rapidly identify novel scaffolds and prioritize candidates for synthesis, significantly reducing the time and resources required for hit identification. nih.gov
Predictive Modeling for ADMET Properties : ML models, including deep learning approaches like Graph Convolutional Networks (GraphConv), can be developed to predict crucial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net For instance, models have been built to predict the potential for time-dependent inhibition (TDI) of cytochrome P450 enzymes (e.g., CYP3A4), a major cause of drug-drug interactions. researchgate.net
De Novo Drug Design : Generative AI models can be used to design entirely new imidazopyridin-2-one analogues with desired properties. By learning from the chemical space of known active molecules, these models can propose novel structures that are optimized for potency, selectivity, and drug-like characteristics.
The table below outlines a successful application of machine learning in the discovery of imidazopyridin-2-one based compounds.
| Research Goal | Machine Learning Application | Outcome | Reference |
| Discover potent RSV inhibitors | Algorithm trained on BMS data to screen virtual libraries | Identification of compound 2 (EC50 = 5 nM), 7-fold more potent than the clinical candidate BMS-433771. | nih.gov |
| Further optimize lead compound | Guided synthesis based on ML findings and structural biology | Identification of compound 44 (EC50 = 0.5 nM), a further 10-fold improvement in potency. | nih.gov |
Q & A
Q. What are the established synthesis routes for Imidazopyridin-2-ON, and how can experimental parameters be optimized for higher yields?
Answer: Synthesis of this compound typically involves cyclization reactions or multi-step protocols. For example, a two-step method starting from N-(prop-2-yn-1-yl)pyridin-2-amines has been validated, using copper-catalyzed cyclization followed by oxidation . Optimization requires adjusting catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature gradients. Reaction progress should be monitored via TLC or HPLC. Yield improvements often correlate with inert atmosphere conditions (e.g., nitrogen) to prevent side reactions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly to confirm regioselectivity in fused imidazopyridine systems. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For new derivatives, elemental analysis and X-ray crystallography (if crystalline) provide definitive proof of structure .
Q. How should researchers design initial bioactivity assays for this compound analogs?
Answer: Begin with in vitro assays targeting hypothesized biological pathways (e.g., kinase inhibition). Use a dose-response curve (e.g., 0.1–100 µM) and include positive controls (e.g., known inhibitors). Cell viability assays (MTT or resazurin) assess cytotoxicity. For reproducibility, adhere to protocols like those in Journal of Medicinal Chemistry, ensuring triplicate runs and statistical validation (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound derivatives?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can identify binding affinities and conformational stability. For example, if conflicting IC₅₀ values arise, simulate ligand-receptor interactions under varying pH or co-solvent conditions. Cross-validate with experimental data using tools like COMSOL Multiphysics for multi-physics modeling .
Q. What strategies address low reproducibility in this compound synthesis across labs?
Answer: Standardize protocols using factorial design (e.g., 2³ factorial experiments) to isolate critical variables (e.g., stirring rate, reagent purity). Share detailed Supplemental Information (SI) files, including raw NMR spectra and HPLC chromatograms. Collaborative validation via platforms like Zenodo ensures transparency .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?
Answer: Use a modular approach:
- Core modifications: Vary substituents at positions 2, 6, and 8 of the imidazopyridine scaffold.
- Pharmacophore mapping: Apply QSAR models (e.g., CoMFA) to predict bioactivity.
- Data integration: Combine in silico predictions with in vitro results to prioritize analogs. For example, electron-withdrawing groups at position 6 may enhance binding to ATP pockets .
Q. What methodologies resolve discrepancies in pharmacokinetic (PK) data between in vitro and in vivo studies?
Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Validate with microsampling techniques in rodent models (e.g., serial blood draws at 0, 1, 4, 24h post-dose). Adjust for protein binding differences using equilibrium dialysis .
Methodological Best Practices
How to formulate a rigorous research question for this compound studies?
Answer: Apply the FINER criteria:
- Feasible: Ensure access to synthetic intermediates and analytical tools.
- Novel: Focus on underexplored targets (e.g., selective inhibition of PI3Kδ vs. PI3Kγ).
- Ethical: Avoid human/animal testing until in vitro safety is confirmed .
Q. What are key considerations for replicating literature-reported this compound protocols?
Answer: Cross-check SI for omitted details (e.g., degassing steps, exact catalyst batches). Pre-run calibration experiments (e.g., control reactions without catalyst). Use ChemDraw for reaction scheme verification and PubChem for reagent validation .
Q. How to design a safety protocol for handling reactive intermediates in this compound synthesis?
Answer:
- Lab practices: Use fume hoods for air-sensitive steps (e.g., Grignard reactions).
- PPE: Nitrile gloves, goggles, and flame-resistant lab coats.
- Emergency plans: Neutralization kits for acids/bases and immediate access to SDS sheets .
Data Management & Compliance
Q. How to ensure compliance with ethical guidelines in this compound research?
Answer: Submit protocols to Institutional Review Boards (IRBs) for in vivo work. For human cell lines, verify origin (e.g., ATCC certification) and exclude FDA-unapproved applications in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
